molecular formula C5H9NO2 B2745529 3-Aminopent-4-enoic acid CAS No. 14403-19-1

3-Aminopent-4-enoic acid

Cat. No. B2745529
CAS RN: 14403-19-1
M. Wt: 115.132
InChI Key: JWDXWYBYQUVMMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

APEA can be synthesized through the nucleophilic addition of ammonia to 3-chloropent-2-enoic acid in the presence of a base. APEA can also be synthesized from alternative precursors.


Molecular Structure Analysis

The molecular structure of APEA is represented by the formula C5H7NO2. The IUPAC Standard InChI is InChI=1S/C5H9NO2/c1-2-4 (6)3-5 (7)8/h2,4H,1,3,6H2, (H,7,8) .

Scientific Research Applications

Neurological Disease Research

APEA is used in neurological disease research due to its activity as a glutamate decarboxylase inhibitor. This activity is relevant for inducing seizures in animal models, which helps in the study of epilepsy and other neurological disorders .

Metabolic Disease Research

APEA is involved in metabolic disease research. It is used to study the receptors and pathways involved in metabolic disorders, which can lead to the development of treatments for conditions like diabetes .

Mechanism of Action

Target of Action

3-Aminopent-4-enoic acid, also known as DL-Allylglycine, primarily targets the Glutamate Decarboxylase (GAD) . GAD is an enzyme responsible for the decarboxylation of glutamate to gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.

Mode of Action

The compound acts as an inhibitor of GAD . By inhibiting this enzyme, it disrupts the conversion of glutamate to GABA. This disruption can lead to an increase in the concentration of glutamate and a decrease in the concentration of GABA. The imbalance between these two neurotransmitters can result in excitatory and inhibitory signals in the brain, leading to convulsant activity .

Biochemical Pathways

The primary biochemical pathway affected by 3-Aminopent-4-enoic acid is the GABAergic pathway . This pathway is critical for maintaining the balance of excitation and inhibition in the brain. By inhibiting GAD, 3-Aminopent-4-enoic acid disrupts this balance, potentially leading to neurological disorders such as epilepsy .

Pharmacokinetics

Its solubility in water suggests that it may be well-absorbed in the body

Result of Action

The primary result of 3-Aminopent-4-enoic acid’s action is the induction of convulsant activity . This is due to the disruption of the balance between excitatory and inhibitory neurotransmitters in the brain. It has been used in studies to induce epileptic seizures .

Safety and Hazards

APEA may cause skin irritation and an allergic skin reaction. It also causes serious eye irritation and may cause respiratory irritation . It’s important to handle APEA carefully, and under controlled conditions.

properties

IUPAC Name

3-aminopent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-4(6)3-5(7)8/h2,4H,1,3,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDXWYBYQUVMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopent-4-enoic acid

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